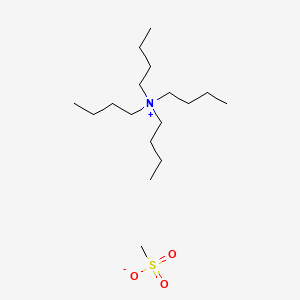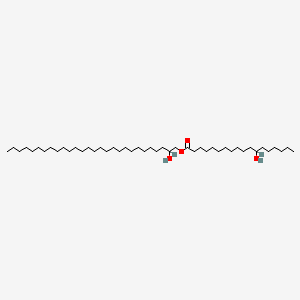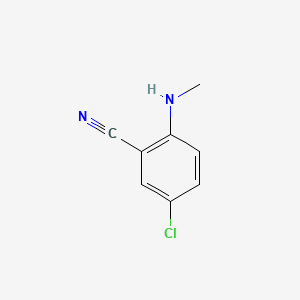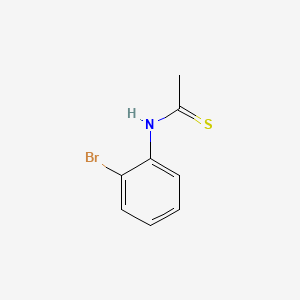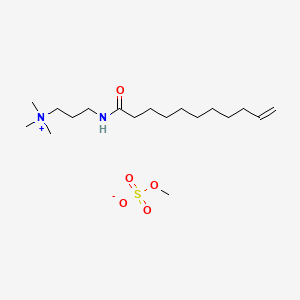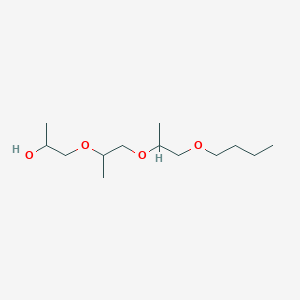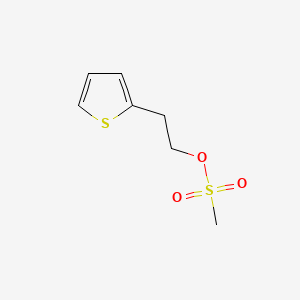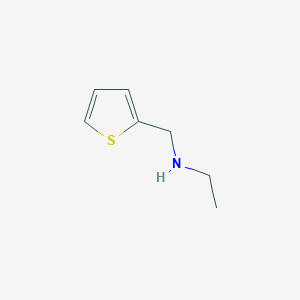
N-Ethyl-(2-thienylmethyl)amine
Übersicht
Beschreibung
“N-Ethyl-(2-thienylmethyl)amine” is a chemical compound with the molecular formula C7H11NS . It has a molecular weight of 141.24 and is typically found in a liquid state .
Synthesis Analysis
The synthesis of amines, such as “N-Ethyl-(2-thienylmethyl)amine”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .
Molecular Structure Analysis
The InChI code for “N-Ethyl-(2-thienylmethyl)amine” is 1S/C7H11NS/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
Amines, including “N-Ethyl-(2-thienylmethyl)amine”, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .
Physical And Chemical Properties Analysis
“N-Ethyl-(2-thienylmethyl)amine” is a colorless to brown liquid . It has a molecular weight of 141.24 . The compound is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
1. Use in Asymmetric Reductive Amination
- Summary of Application: N-Ethyl-(2-thienylmethyl)amine has been used as a secondary amine source in direct asymmetric reductive amination. This process creates tertiary chiral amines, which are important in various biological processes .
- Methods of Application: The process involves the use of secondary amines, like N-Ethyl-(2-thienylmethyl)amine, in direct asymmetric reductive amination. This is done with the help of selected additives under mild conditions (0–25 °C) .
- Results or Outcomes: This method allows for the creation of tertiary chiral amines. Compared to other methods, this procedure is more concise and scalable .
2. Use in Selective Synthesis of N-Monomethyl Amines
- Summary of Application: N-Monomethyl amines are important building blocks in the synthesis of a range of valuable compounds, including dyes, surfactants, pharmaceuticals, agrochemicals, and materials . N-Ethyl-(2-thienylmethyl)amine could potentially be used in the selective synthesis of these amines.
- Methods of Application: The development of N-monomethylation of primary amines and nitro compounds with homogeneous and heterogeneous catalysts is summarized . This process uses various methylating agents, such as MeX, carbon dioxide, methanol, formaldehyde, formic acid, and dimethyl carbonate .
- Results or Outcomes: The basic principles and strategies to control the selectivity of N-monomethylation of primary amines and nitro compounds with different methylating agents are also summarized . This review will promote the development of N-monomethylation of primary amines and other selective methylation .
3. Use in Synthesis of Chiral Tertiary Amines
- Summary of Application: Secondary amines, such as N-Ethyl-(2-thienylmethyl)amine, have been used in direct catalytic asymmetric reductive amination to afford corresponding tertiary chiral amines . These chiral amines are important as they are found in about 40% of new chemical entities (NCEs) among FDA approved drugs .
- Methods of Application: The process involves the use of secondary amines in direct asymmetric reductive amination. This is done with the help of selected additives under mild conditions (0–25 °C) .
- Results or Outcomes: This method allows for the creation of tertiary chiral amines. Compared to other methods, this procedure is much more concise and scalable .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQTSDHULJXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405875 | |
| Record name | N-[(Thiophen-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-(2-thienylmethyl)amine | |
CAS RN |
58255-25-7 | |
| Record name | N-[(Thiophen-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


